Ethyl 2-amino-5-methylhex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-amino-5-methylhex-4-enoate is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-5-methylhex-4-enoate consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . More detailed structural information, including NMR, HPLC, LC-MS, UPLC, and more, can be found in the relevant literature .Physical And Chemical Properties Analysis
Ethyl 2-amino-5-methylhex-4-enoate has a molecular weight of 171.24 . More detailed physical and chemical properties, including its boiling point and storage conditions, can be found in the relevant literature .Scientific Research Applications
Interaction and Bonding Studies
N⋯π and O⋯π Interactions : Ethyl 2-amino-5-methylhex-4-enoate has been studied for its unique nonhydrogen bonding interactions, such as N⋯π and O⋯π types, which contribute to its crystal packing properties. These interactions are rare and provide insights into molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).
C⋯π Interaction : This compound also exhibits an unusual C⋯π interaction of non-hydrogen bond type, which has been rationalized through ab initio computations. Such interactions are significant for understanding electrostatic interactions in molecular structures (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis and Chemical Reactions
Synthesis of Tetrahydropyrans : The compound is used in the synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans, highlighting its utility in creating complex organic structures (Saha, Bhunia, & Saikia, 2012).
Unnatural α-Amino Acid Derivatives : It's utilized in the preparation of substituted unnatural α-amino esters, demonstrating its role in the synthesis of bioactive molecules (Hopkins & Malinakova, 2007).
Heterocyclic System Synthesis : Ethyl 2-amino-5-methylhex-4-enoate is used in the preparation of various heterocyclic systems, indicating its versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Docking and Theoretical Analyses
Molecular Docking Analyses : The compound has been involved in molecular docking studies for cancer treatment applications, showing its potential in therapeutic research (Sert et al., 2020).
Theoretical Studies and DFT Calculations : Detailed theoretical calculations and Density Functional Theory (DFT) studies of derivatives of ethyl 2-amino-5-methylhex-4-enoate provide insights into their molecular properties and potential applications (Abdullmajed et al., 2021).
properties
IUPAC Name |
ethyl 2-amino-5-methylhex-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h5,8H,4,6,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJGNSOJOMXZDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438148 |
Source
|
Record name | ethyl 2-amino-5-methylhex-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-methylhex-4-enoate | |
CAS RN |
824394-14-1 |
Source
|
Record name | ethyl 2-amino-5-methylhex-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.